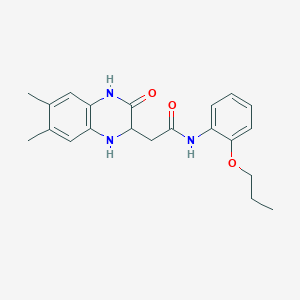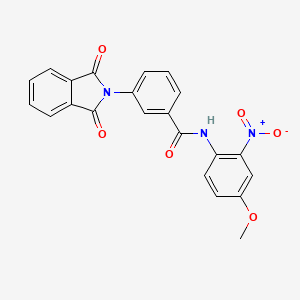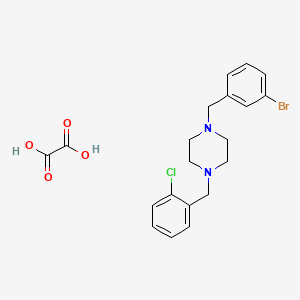![molecular formula C16H20ClN3O B5189575 7-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine](/img/structure/B5189575.png)
7-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinoline-based molecules, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 7-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of enzymes involved in DNA replication and cell division. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in DNA replication and cell division. In addition, it has been shown to induce apoptosis in cancer cells. Furthermore, it has been shown to possess anti-inflammatory and anti-viral activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 7-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine is its selectivity towards cancer cells. This compound has been shown to selectively target cancer cells while sparing normal cells. In addition, it has been shown to possess low toxicity in animal models. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 7-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine. One direction is to further elucidate the mechanism of action of this compound. In addition, more studies are needed to determine the optimal dosage and administration route for this compound. Furthermore, there is a need to develop more efficient synthesis methods for this compound to increase its availability for research purposes. Finally, more studies are needed to determine the potential therapeutic applications of this compound in various disease settings.
Synthesemethoden
The synthesis of 7-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine involves the reaction of 7-chloro-4-methylquinoline-2-carbaldehyde with morpholine in the presence of a catalyst such as acetic acid. The resulting intermediate is then treated with ethylene diamine to yield the final product. This synthesis method has been optimized to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
7-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-tumor, anti-inflammatory, and anti-viral activities. In addition, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Furthermore, it has been shown to inhibit the replication of the human immunodeficiency virus (HIV).
Eigenschaften
IUPAC Name |
7-chloro-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O/c1-12-10-16(18-4-5-20-6-8-21-9-7-20)19-15-11-13(17)2-3-14(12)15/h2-3,10-11H,4-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFRVCNFPUJWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5189502.png)

![1-methyl-3-{[(3-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B5189512.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B5189550.png)
![N-(2-chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5189554.png)
![4-bromo-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5189557.png)



![N-(2-methylphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5189581.png)
